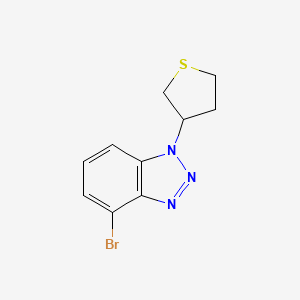![molecular formula C13H17NO3 B13536189 2-[4-(Morpholin-4-yl)phenyl]propanoic acid CAS No. 26586-58-3](/img/structure/B13536189.png)
2-[4-(Morpholin-4-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Morpholin-4-yl)phenyl]propanoic acid is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromophenylacetic acid and morpholine.
Nucleophilic Substitution: The bromine atom on the 4-bromophenylacetic acid is substituted by the morpholine group through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-[4-(Morpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the phenyl ring.
科学的研究の応用
2-[4-(Morpholin-4-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[4-(Morpholin-4-yl)phenyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can enhance the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-[4-(Piperidin-1-yl)phenyl]propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[4-(Pyrrolidin-1-yl)phenyl]propanoic acid: Contains a pyrrolidine ring in place of the morpholine ring.
Uniqueness
2-[4-(Morpholin-4-yl)phenyl]propanoic acid is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance solubility and improve the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and development.
特性
CAS番号 |
26586-58-3 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
2-(4-morpholin-4-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(13(15)16)11-2-4-12(5-3-11)14-6-8-17-9-7-14/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChIキー |
CXXWXJPZIAMXET-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)
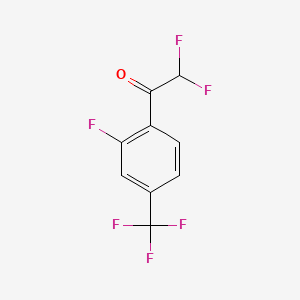


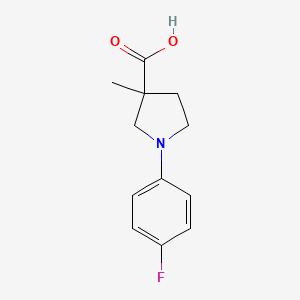
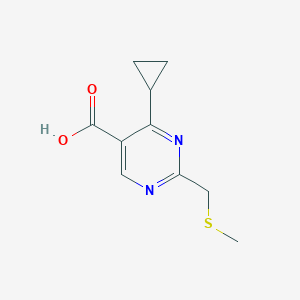

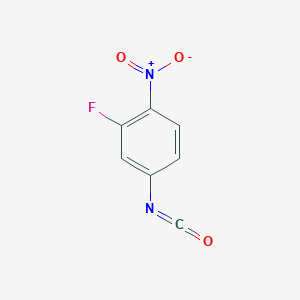

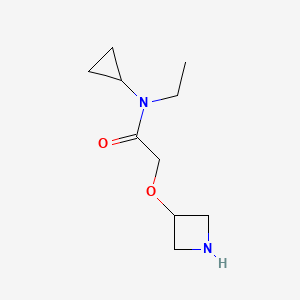
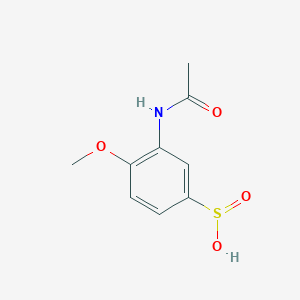
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)
